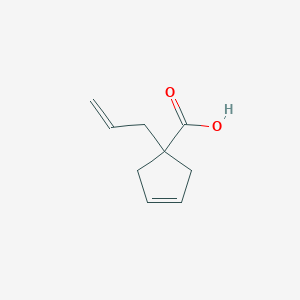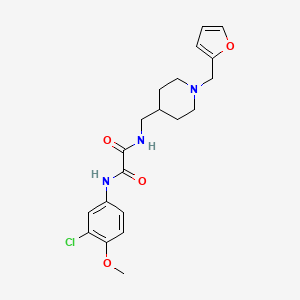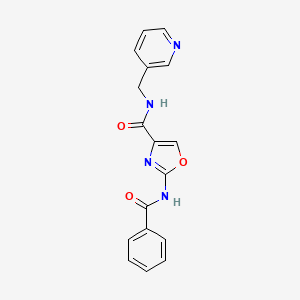![molecular formula C12H19NO4 B2513160 4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid CAS No. 2416235-04-4](/img/structure/B2513160.png)
4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid” is a chemical compound with the molecular formula C12H19NO4 . It is a solid substance and is not intended for human or veterinary use. It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-12(4,5)7-6-9(14)15/h8H2,1-5H3,(H,13,16)(H,14,15) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.287 . It is a solid substance and should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Antiferroelectric Properties
The crystal and molecular structures of 4,4’- and 6,6’-dimethyl-2,2’-bipyridyl complexes with 2,5-dichloro-3,6-dihydroxy-p-benzoquinone (chloranilic acid, CLA) have been investigated. The 5,5’-dimethyl complex (5,5’-DMBP·CLA) is known to exhibit intriguing antiferroelectric properties. In the crystalline state, all three compounds form hydrogen-bonded chains with N⁺–H···O⁻ and O–H···N bridges. The 5,5’-dimethyl complex shows the shortest N⁺–H···O⁻ hydrogen bonds. While the 4,4’- and 6,6’-derivatives do not exhibit ferroelectric features, the 6,6’-one undergoes a continuous phase transition. Neutron backscattering measurements reveal tunneling splitting primarily due to crystal packing effects, with charge transfer playing a minor role .
Cell Viability Assessment
EN300-7563291 has been employed in cell biology studies. Specifically, it is used in the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay. Actively respiring cells convert water-soluble MTT to an insoluble purple formazan. The formazan is then solubilized, and its concentration is determined by optical density. This assay provides valuable information about cell viability based on redox potential .
Spectroscopic Investigations
In various derivatives, weak bands are observed in the 3100–3000 cm⁻¹ range. These spectroscopic features are relevant to the study of EN300-7563291 and its interactions .
Polymer Synthesis
EN300-7563291 has been utilized in the synthesis of degradable and chemically recyclable polymers. Specifically, it serves as a monomer in the formation of ketene hemiacetal ester (CKHE) polymers. The synthesis of EN300-7563291-derived monomers (e.g., 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one) has been achieved with high yields, making it an attractive feature for polymer design .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include keeping away from heat, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4,4-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-12(4,5)7-6-9(14)15/h8H2,1-5H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKZYYYDMVOXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2513078.png)
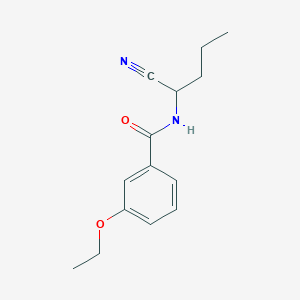
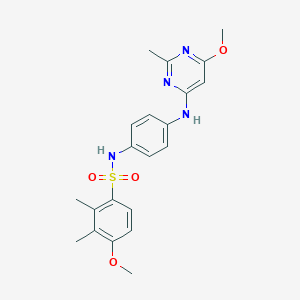
![8-(sec-butyl)-3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513084.png)

![1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one](/img/structure/B2513088.png)
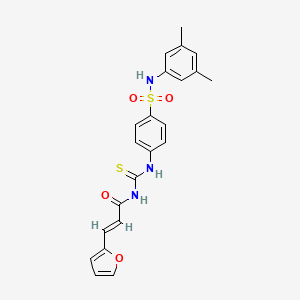
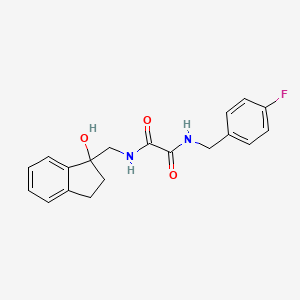

![N-(3-cyanophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2513094.png)
